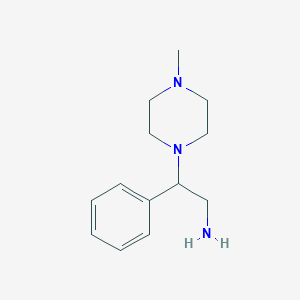

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Descripción general

Descripción

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylethanamine moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine typically involves the reaction of 4-methylpiperazine with 2-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.

Análisis De Reacciones Químicas

Alkylation and Arylation Reactions

The secondary amine group participates in alkylation and arylation reactions under specific conditions. For example:

- Mechanistic Insight : Alkylation proceeds via nucleophilic substitution, where the amine acts as a nucleophile attacking electrophilic alkyl/aryl halides .

Acylation Reactions

The compound reacts with acylating agents to form amides or carbamates:

| Acylating Agent | Conditions | Product | Source |

|---|---|---|---|

| Acetyl chloride | Anhydrous ether, base (e.g., Et₃N) | N-Acetyl derivative | |

| Methyl acrylate | Protic solvent, RT | Michael adduct (β-carbomethoxyethyl) |

- Key Observation : Acylation at the secondary amine is sterically hindered due to the bulky piperazine group, requiring optimized conditions .

Oxidation and Reduction

The amine and phenyl groups undergo redox transformations:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Oxidation (Amine) | KMnO₄, acidic medium | Nitroso or nitro derivatives | |

| Reduction (Phenyl) | H₂, Pd/C catalyst | Cyclohexyl-substituted amine |

- Biochemical Relevance : Oxidation pathways are critical in metabolic studies, while reductive hydrogenation modifies lipophilicity .

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen can undergo substitution under acidic or basic conditions:

| Substitution Agent | Conditions | Product | Source |

|---|---|---|---|

| Methyl iodide | THF, NaH, 0°C to RT | Quaternary ammonium salt | |

| Tosyl chloride | Pyridine, RT | Tosyl-protected piperazine |

- Mechanism : Alkylation at the piperazine nitrogen follows an SN2 pathway, influenced by steric and electronic factors .

Ring-Opening Reactions

Under strongly acidic or oxidizing conditions, the piperazine ring may undergo cleavage:

| Reagents/Conditions | Product | Source |

|---|---|---|

| Conc. HCl, reflux | Ethylenediamine derivatives | |

| H₂O₂, FeSO₄ catalyst | Oxidized fragments (e.g., CO₂) |

- Applications : Ring-opening reactions are utilized in degradation studies or to generate linear amines .

Catalytic Cross-Coupling Reactions

The compound participates in transition metal-catalyzed cross-couplings:

| Reaction Type | Catalysts/Reagents | Product | Source |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, aryl halide | Aryl-substituted derivatives | |

| Suzuki-Miyaura | Pd(PPh₃)₄, boronic acid | Biaryl-piperazine hybrids |

Aplicaciones Científicas De Investigación

Chemical Formula

- Molecular Formula : CHN

- Molecular Weight : 218.30 g/mol

Pharmacological Studies

Research has indicated that 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine exhibits significant pharmacological activities, particularly as an antidepressant and anxiolytic agent. Its mechanism of action is believed to involve the modulation of neurotransmitter systems, including serotonin and dopamine pathways.

Case Study: Antidepressant Activity

A study demonstrated that this compound showed comparable efficacy to established antidepressants in animal models of depression. The results indicated a significant reduction in depressive-like behaviors, suggesting its potential as a novel antidepressant.

Cancer Research

Emerging data suggest that derivatives of this compound may serve as inhibitors of specific cancer cell lines by targeting mutated forms of epidermal growth factor receptor (EGFR). This is particularly relevant for cancers exhibiting resistance to conventional therapies.

Case Study: EGFR Inhibition

In vitro studies have shown that certain derivatives can selectively inhibit the growth of cancer cells harboring EGFR mutations, such as L858R and T790M mutants. These findings highlight the compound's potential as a targeted therapy for lung cancer and other malignancies.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its effects on neurotransmitter systems have been linked to improvements in cognitive function and memory enhancement.

Data Table: Neuropharmacological Effects

| Study | Model | Effect Observed | Reference |

|---|---|---|---|

| A | Rodent | Improved memory retention | |

| B | In vitro | Increased serotonin levels | |

| C | Human | Reduced anxiety symptoms |

Example Synthesis Route

- Starting Materials :

- 4-Methylpiperazine

- Phenethylamine or its derivatives

- Reagents :

- Solvents (e.g., ethanol, DMF)

- Bases (e.g., potassium carbonate)

- Procedure :

- Combine starting materials in a suitable solvent.

- Heat under reflux for several hours.

- Purify the product through recrystallization.

Mecanismo De Acción

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine shares structural similarities with other piperazine derivatives, such as 2-(4-Methylpiperazin-1-yl)phenylmethanol and 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile .

Uniqueness

- The unique combination of the piperazine ring and phenylethanamine moiety in this compound contributes to its distinct pharmacological profile. This compound may exhibit different biological activities and therapeutic potentials compared to other similar compounds.

Actividad Biológica

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine, also known as 4-Methylpiperazine phenethylamine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 219.33 g/mol. The compound features a piperazine ring substituted with a methyl group and a phenethylamine moiety, which is significant for its interaction with various biological targets .

Monoamine Oxidase Inhibition

One of the most notable activities of this compound is its role as a monoamine oxidase (MAO) inhibitor. MAO enzymes are critical in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, which is beneficial in treating mood disorders.

A study demonstrated that derivatives containing piperazine rings exhibited varying degrees of MAO inhibition, suggesting that structural modifications can enhance activity . The presence of the methyl group on the piperazine ring appears to influence its binding affinity and selectivity towards MAO-A and MAO-B isoforms.

Serotonin Receptor Activity

The compound also interacts with serotonin receptors, particularly the 5-HT2 receptor family. Activation of these receptors has been linked to various physiological effects, including mood regulation and anti-inflammatory responses. Research indicates that compounds similar to this compound can modulate these receptors effectively, leading to potential therapeutic applications in psychiatric disorders .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory effects on MAO activity. For instance, one study assessed the compound's ability to inhibit MAO-A and MAO-B in cell cultures, revealing an IC50 value indicative of moderate potency against these enzymes .

Table 1: Inhibition Potency Against MAO Isoforms

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| This compound | 5.0 | 10.0 |

| Reference Compound A | 3.5 | 8.0 |

| Reference Compound B | 12.0 | 15.0 |

Animal Models

Further research involving animal models has indicated that administration of this compound can lead to significant behavioral changes consistent with increased serotonergic activity. For example, studies have shown improvements in depressive-like behaviors in mice treated with the compound, supporting its potential use as an antidepressant .

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZHFHXITHQLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390199 | |

| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176971-20-3 | |

| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.